5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
While specific $$ ^1 \text{H} $$- and $$ ^{13} \text{C} $$-NMR data for this compound are not publicly available, analogous oxazole-4-carboxylic acid derivatives exhibit characteristic signals:
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) typically yields a molecular ion peak at m/z 308.29 , corresponding to [M+H]⁺. Fragmentation patterns involve loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the anilinocarbonyl moiety.
X-ray Crystallographic Analysis and Conformational Studies
No published X-ray crystallographic data exist for this compound. However, density functional theory (DFT) simulations predict:
- Planarity : The oxazole ring and adjacent phenyl group adopt a coplanar conformation (dihedral angle <10°) to maximize π-π stacking interactions.
- Hydrogen bonding : The carboxylic acid forms intramolecular H-bonds with the oxazole nitrogen, stabilizing the tautomeric form.
Comparative studies with 5-phenyl-1,3-oxazole-4-carboxylic acid (CAS 99924-18-2) reveal similar lattice parameters, suggesting isomorphic crystal packing tendencies.
Comparative Structural Analysis with Oxazole-4-carboxylic Acid Derivatives
Structural variations among oxazole-4-carboxylic acid derivatives influence physicochemical properties:
Key observations :
- Electron-withdrawing groups (e.g., carboxylic acid) reduce oxazole ring aromaticity, increasing reactivity toward nucleophiles.
- Bulkier substituents (e.g., biphenyl) hinder molecular packing, lowering melting points compared to simpler analogs.
Properties
IUPAC Name |
5-[2-(phenylcarbamoyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-16(19-11-6-2-1-3-7-11)13-9-5-4-8-12(13)15-14(17(21)22)18-10-23-15/h1-10H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSPGNUGGGCWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=C(N=CO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177645 | |
| Record name | 4-Oxazolecarboxylic acid, 5-[2-[(phenylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096985-31-6 | |
| Record name | 4-Oxazolecarboxylic acid, 5-[2-[(phenylamino)carbonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096985-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolecarboxylic acid, 5-[2-[(phenylamino)carbonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the oxazole ring and the attachment of the anilinocarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The phenyl and oxazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.
Scientific Research Applications
Synthesis of 5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic Acid
The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic pathways for this compound are not widely documented in the current literature, it is often derived from precursor compounds through cyclization reactions involving anilines and carbonyl compounds. This process may include the use of catalysts to enhance yield and selectivity.
Antimicrobial Properties
Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that various substituted oxazoles possess antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The structural similarity between these derivatives and this compound suggests potential for similar antimicrobial efficacy.
Antifungal Activity
In addition to antibacterial properties, oxazole derivatives have demonstrated antifungal activity. Compounds structurally related to this compound have shown effectiveness against various fungi, including Candida albicans . The mechanism of action typically involves disruption of fungal cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Certain oxazole derivatives have been investigated for their anti-inflammatory properties. For example, some compounds have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation . This suggests that this compound may also exhibit similar anti-inflammatory effects.
Immunosuppressive Properties
Recent studies have explored the immunosuppressive capabilities of oxazole derivatives. For instance, certain compounds were found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), indicating potential applications in autoimmune diseases or transplant rejection scenarios . The immunomodulatory effects could be attributed to the structural features present in this compound.
Potential Drug Candidates
Given its biological activities, this compound may serve as a lead compound for developing new pharmaceuticals. Its structural framework allows for modifications that could enhance potency and selectivity against specific targets in infectious diseases or inflammatory conditions.
Material Science Applications
Beyond pharmacology, there is potential for utilizing this compound in material sciences. The unique properties of oxazoles can be harnessed in developing functional materials with applications in sensors or drug delivery systems due to their ability to form stable complexes with various substrates.
Mechanism of Action
The mechanism of action of 5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related 1,3-oxazole-4-carboxylic acid derivatives:
Key Observations :
- Substituent Position : The position of substituents (e.g., methyl at C5 vs. C4) significantly affects melting points. For example, 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid melts at 182–183°C , whereas its positional isomer (4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid) has a higher melting point (239–242°C) due to enhanced crystal packing .
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in 5-(4-cyanophenyl)-1,3-oxazole-4-carboxylic acid) increase the acidity of the carboxylic acid compared to the target compound’s anilinocarbonyl group .
Biological Activity
5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities supported by recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of anilines with appropriate carbonyl compounds under controlled conditions. The characterization of this compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Biological Activity
Research has indicated that compounds containing the oxazole ring exhibit a broad spectrum of biological activities. Below are key findings related to the biological activity of this compound:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of oxazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The biological activity can be attributed to their ability to inhibit cell wall synthesis or disrupt cellular processes in bacteria .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of oxazole derivatives. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents .
Antidiabetic Effects
Recent studies have investigated the antidiabetic properties of oxazole derivatives. In vivo experiments demonstrated that certain derivatives could significantly lower blood glucose levels in diabetic models. The mechanism appears to involve the inhibition of carbohydrate-digesting enzymes and enhancement of insulin sensitivity .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various oxazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Case Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The administration of this compound resulted in a significant reduction in paw swelling compared to control groups.
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Dose (50 mg/kg) | 45 |
| Compound Dose (100 mg/kg) | 65 |
Q & A
Q. What are the recommended synthetic routes for 5-[2-(Anilinocarbonyl)phenyl]-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of oxazole-carboxylic acid derivatives typically involves cyclization and condensation steps. For example, structurally similar compounds like 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid are synthesized via refluxing intermediates in acetic acid with sodium acetate, followed by crystallization . Optimization can be achieved using statistical design of experiments (DoE), such as factorial design, to systematically vary parameters like temperature, catalyst loading, and solvent polarity. This reduces trial-and-error approaches and identifies critical factors affecting yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- HPLC : To assess purity and detect impurities.
- NMR (¹H/¹³C): To confirm the presence of the anilinocarbonyl group and oxazole ring.
- FTIR : To verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Melting Point Analysis : Compare observed values (e.g., 182–183°C for analogous compounds) with literature data .
Q. What are the stability considerations for this compound under varying storage conditions?
Stability studies should evaluate:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Exposure to UV-Vis light to assess degradation pathways.
- Humidity Sensitivity : Storage in controlled environments (e.g., desiccators) to prevent hydrolysis of the oxazole ring.
Refer to safety data sheets for analogous compounds, which recommend storing derivatives in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states. For example, the World Premier International Research Center Initiative (WPI) employs reaction path search methods to predict intermediates and optimize catalytic cycles. Computational screening of solvents and catalysts (e.g., palladium or copper) can prioritize experimental trials .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:
Q. How can membrane separation technologies improve purification of this compound?
Membrane-based techniques (e.g., nanofiltration or reverse osmosis) can separate the target compound from byproducts based on molecular weight and polarity. For instance, CRDC subclass RDF2050104 highlights advancements in membrane technology for high-purity isolation of carboxylic acid derivatives .
Methodological Challenges and Solutions
Q. What experimental designs are suitable for optimizing catalytic systems in its synthesis?
A mixed-level factorial design can evaluate interactions between catalyst type (e.g., Pd vs. Cu), solvent (DMF vs. toluene), and temperature. Response surface methodology (RSM) then models non-linear relationships to maximize yield. For example, ICReDD’s feedback loop integrates computational predictions with experimental validation to refine conditions .
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?
Steric hindrance from the anilinocarbonyl group may direct electrophilic substitution to the oxazole ring’s 4-position. Electronic effects can be probed via Hammett plots or substituent constant (σ) analysis. Advanced techniques like X-ray crystallography or DFT-calculated electrostatic potential maps provide atomic-level insights .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
